![molecular formula C17H12FN5O B2553458 6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 892479-39-9](/img/structure/B2553458.png)
6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one is a derivative of the triazolopyrimidine family, which is known for its diverse biological activities. The presence of a fluorophenyl group and a phenyl group in the structure suggests potential for interaction with biological targets, possibly leading to pharmacological effects.
Synthesis Analysis
The synthesis of triazolopyrimidinones typically involves the formation of the pyrimidinone core followed by various substitution reactions to introduce different functional groups. For example, a solution-phase parallel synthetic method was used to prepare 5-substituted 3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones, which includes an aza-Wittig reaction followed by a reaction with various amines and alcohols . Although the specific synthesis of 6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of triazolopyrimidinones is characterized by a fused triazole and pyrimidine ring system. The substitution pattern on the rings can significantly influence the compound's biological activity. For instance, the presence of a fluorine atom can affect the electronic distribution and thus the binding affinity to biological targets .
Chemical Reactions Analysis
Triazolopyrimidinones can undergo various chemical transformations, which can be utilized to synthesize a wide range of derivatives with potential biological activities. For example, the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate involved acylation and nucleophilic substitution reactions starting from 6-chloropyrimidine-4-amine . These reactions are indicative of the chemical reactivity of the pyrimidinone core.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidinones would be influenced by their molecular structure. The presence of a fluorine atom and a phenyl ring could affect the lipophilicity, solubility, and overall stability of the compound. While the specific properties of 6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one are not provided, related compounds have shown a range of activities and stabilities, suggesting that this compound may also exhibit unique properties .
Scientific Research Applications
Phosphodiesterase Inhibition for Cognitive Impairment Treatment
Research into the compound "6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one" and its derivatives has shown promise in the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. A study by Li et al. (2016) discovered potent and selective inhibitors of phosphodiesterase 1 (PDE1) from a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, indicating potential applications in addressing cognitive deficits linked to schizophrenia and Alzheimer's disease among other central nervous system disorders (Li et al., 2016).
Antimicrobial Activity
Farghaly and Hassaneen (2013) synthesized new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, showcasing their antimicrobial activities. These compounds displayed excellent activity against a range of microorganisms except for specific resistant strains, highlighting their potential as antimicrobial agents (Farghaly & Hassaneen, 2013).
Anticancer Agents with Unique Mechanism of Action
A series of triazolopyrimidines described by Zhang et al. (2007) were identified as anticancer agents with a novel mechanism of tubulin inhibition. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, offering a unique pathway to overcome resistance in cancer treatment (Zhang et al., 2007).
Hydrogen-Bonded Supramolecular Assemblies
The compound's derivatives have also found applications in the development of novel crown-containing hydrogen-bonded supramolecular assemblies. Fonari et al. (2004) explored the dihydropyrimidine-2,4-(1H,3H)-dione functionality, demonstrating its suitability for co-crystallization with diaza-18-crown-6 to form complex 2D and 3D networks through extensive hydrogen bonding, indicating potential uses in material science (Fonari et al., 2004).
Mechanism of Action
The compound also contains a fluorophenyl group, which could enhance its binding affinity to its targets . The presence of this group might also influence the compound’s pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion (ADME).
The compound’s action could result in various molecular and cellular effects, depending on its specific targets and the nature of its interactions with these targets .
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
The future research directions for such compounds could involve the synthesis of new analogues with improved properties, the exploration of new synthetic methods, and the investigation of new biological activities . The development of more potent and selective inhibitors is a key area of ongoing research .
properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c18-14-9-5-4-6-12(14)10-22-11-19-16-15(17(22)24)20-21-23(16)13-7-2-1-3-8-13/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNLWEBYEJWFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

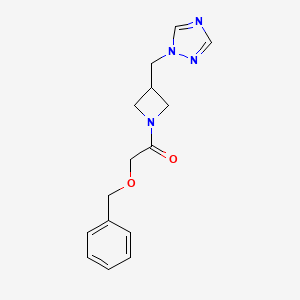
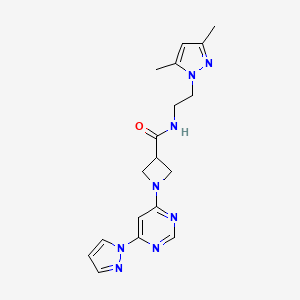
![2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2553383.png)
![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2553386.png)
![1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2553388.png)
![{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2553389.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2553390.png)

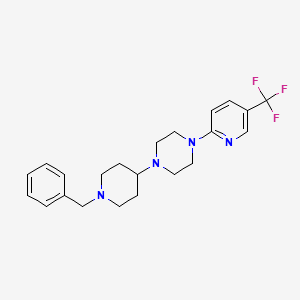
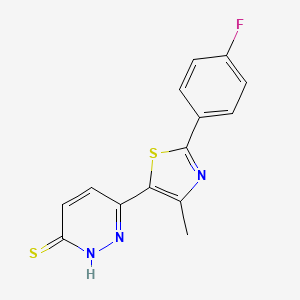
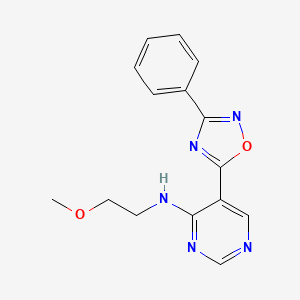
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2553397.png)
